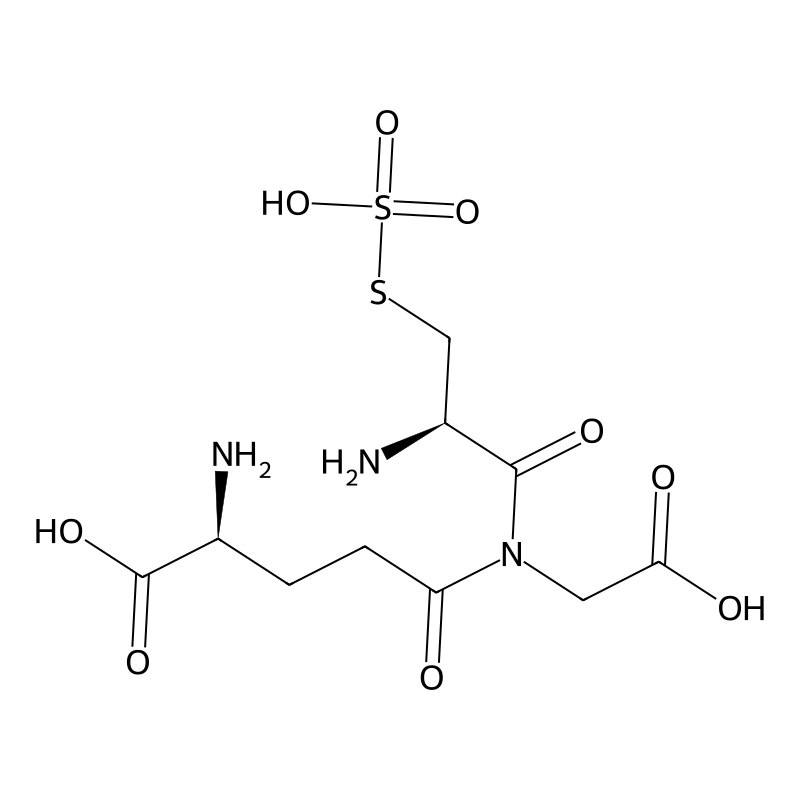Glutathione sulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Studying Glutathione Metabolism and Redox Status
Source
[1] Lushchak OV, Pirozhenko O, Lushchak VI. Glutathione redox system as a target for oxidative stress in planktonic crustaceans. Aquat Toxicol. 2009;93(2):115-20. doi: 10.1016/j.aquatox.2009.05.003
Investigating Protein Interactions and Disulfide Bond Formation
GSS can be used as a tool to study protein interactions and disulfide bond formation. Researchers can modify proteins with a GSS moiety to introduce a specific disulfide bond and analyze how it affects protein folding, stability, and interaction with other molecules [2].
Source
[2] Hermanson GT, Mallia AK, Smith DP. Immobilized capture amplified immunoassay of proteins and peptides. Anal Biochem. 2000;280(2):160-7. doi: 10.1006/abio.2000.4567
Glutathione sulfonate, also known as glutathione S-sulfonate, is a derivative of glutathione, an important antioxidant in biological systems. This compound is formed through the reaction of glutathione disulfide with sulfite, which is a hydrated form of sulfur dioxide. The chemical structure of glutathione sulfonate includes a sulfonate group attached to the sulfur atom of the cysteine residue in glutathione, making it distinct from its parent compound. As a product of oxidative stress, glutathione sulfonate plays a significant role in cellular defense mechanisms against reactive oxygen species and other harmful agents.
Glutathione sulfonate exhibits several biological activities:
- Antioxidant Properties: It helps mitigate oxidative stress by scavenging free radicals and reactive oxygen species.
- Inhibition of Enzymatic Activity: As a competitive inhibitor of glutathione S-transferases, it can modulate detoxification pathways in cells exposed to harmful substances.
- Cellular Protection: It contributes to cellular defense mechanisms by participating in redox reactions that protect against damage from environmental toxins.
The synthesis of glutathione sulfonate can occur through various methods:
- Chemical Synthesis:
- It can be synthesized in vitro by reacting glutathione disulfide with sulfite under controlled conditions.
- Biological Synthesis:
- In vivo formation occurs when cells are exposed to sulfite, particularly in lung tissues where sulfite levels may be elevated due to environmental exposure.
- Plasma Treatment:
Glutathione sulfonate has several applications:
- Pharmaceuticals: Due to its role as an antioxidant and enzyme inhibitor, it may have therapeutic potential in treating oxidative stress-related diseases.
- Toxicology: It serves as a biomarker for exposure to sulfites and may help assess the impact of environmental pollutants on human health.
- Research Tool: It is used in studies investigating redox biology and the mechanisms of detoxification in various cell types.
Research has highlighted several interaction pathways involving glutathione sulfonate:
- Competitive Inhibition: Studies show that it competes with reduced glutathione for binding sites on glutathione S-transferases, affecting detoxification rates .
- Oxidative Stress Response: Its levels correlate with cellular responses to oxidative stress, indicating its role in maintaining redox balance within cells .
Glutathione sulfonate shares similarities with several other compounds derived from or related to glutathione. Here are some notable comparisons:
| Compound | Structure/Characteristics | Unique Features |
|---|---|---|
| Glutathione | Tripeptide composed of glutamate, cysteine, glycine | Primary antioxidant; exists in reduced and oxidized forms |
| Glutathione Disulfide | Oxidized form of glutathione | Plays a key role in redox reactions |
| Cysteine Sulfinic Acid | Sulfinic acid derivative of cysteine | Involved in various metabolic pathways |
| N-Acetylcysteine | Acetylated form of cysteine | Used as a mucolytic agent; precursor to glutathione |
Glutathione sulfonate is unique due to its specific formation through sulfite interaction and its role as an inhibitor of detoxifying enzymes, differentiating it from other sulfur-containing compounds.








